molecular formula C15H14N2O3 B187261 4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-17-6

4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B187261
CAS No.: 51771-17-6
M. Wt: 270.28 g/mol
InChI Key: MGEOFOSJLBJMGP-MHWRWJLKSA-N
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Description

4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H14N2O3. It is a Schiff base derived from the condensation of 4-hydroxybenzohydrazide and 4-methoxybenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the acid-catalyzed condensation reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in a methanolic solution. The reaction is carried out under reflux conditions, and the product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets, such as enzymes and receptors, leading to various biological effects. For example, its anti-cancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide
  • 4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • 4-hydroxy-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

51771-17-6

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

MGEOFOSJLBJMGP-MHWRWJLKSA-N

SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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